Z-Asp(OtBu)-OH
Overview
Description
Z-Asp(OtBu)-OH: , also known as N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The presence of the benzyloxycarbonyl (Z) group and the tert-butyl (OtBu) ester makes it a valuable intermediate in the preparation of various peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Z-Asp(OtBu)-OH typically begins with L-aspartic acid.
Protection of the Amino Group: The amino group of L-aspartic acid is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide.
Esterification: The carboxyl group is then esterified using tert-butyl alcohol (tBuOH) and a strong acid catalyst like sulfuric acid to form the tert-butyl ester.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Asp(OtBu)-OH can undergo hydrolysis in the presence of acids or bases to remove the protective groups, yielding L-aspartic acid.
Coupling Reactions: It is commonly used in peptide coupling reactions where the carboxyl group reacts with the amino group of another amino acid to form a peptide bond.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation in the presence of a palladium catalyst, while the tert-butyl ester can be removed using trifluoroacetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Coupling Reactions: Carbodiimides (e.g., DCC), bases (e.g., triethylamine).
Deprotection: Hydrogen gas, palladium on carbon, trifluoroacetic acid.
Major Products Formed:
Hydrolysis: L-aspartic acid.
Coupling Reactions: Peptides.
Deprotection: L-aspartic acid or peptides with free amino and carboxyl groups.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins, serving as a protected intermediate that facilitates the formation of peptide bonds without side reactions.
Biology:
Protein Engineering: It is used in the preparation of modified proteins and enzymes for research purposes.
Medicine:
Drug Development: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: this compound is employed in the production of biopharmaceuticals and diagnostic reagents.
Mechanism of Action
Mechanism:
The protective groups in Z-Asp(OtBu)-OH prevent the amino and carboxyl groups from reacting prematurely during peptide synthesis. The benzyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These groups can be selectively removed under specific conditions to yield the desired peptide or protein.
Molecular Targets and Pathways:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds by protecting reactive groups until the desired coupling reaction occurs.
Selective Deprotection: The protective groups can be removed selectively to expose the functional groups required for further reactions.
Comparison with Similar Compounds
Z-Glu(OtBu)-OH: N-Benzyloxycarbonyl-L-glutamic acid 4-tert-butyl ester.
Z-Asp(OMe)-OH: N-Benzyloxycarbonyl-L-aspartic acid methyl ester.
Boc-Asp(OtBu)-OH: N-tert-Butyloxycarbonyl-L-aspartic acid 4-tert-butyl ester.
Comparison:
Z-Glu(OtBu)-OH: Similar to Z-Asp(OtBu)-OH but derived from glutamic acid. It has an additional methylene group in the side chain, which can affect its reactivity and the properties of the resulting peptides.
Z-Asp(OMe)-OH: Uses a methyl ester instead of a tert-butyl ester. The methyl ester is less bulky and may be easier to remove, but it offers less steric protection during synthesis.
Boc-Asp(OtBu)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of a benzyloxycarbonyl group for amino protection. The Boc group is more labile and can be removed under milder conditions, but it may not provide the same level of protection as the benzyloxycarbonyl group.
This compound stands out due to its balanced protective properties, making it a versatile intermediate in peptide synthesis.
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-16(2,3)23-13(18)9-12(14(19)20)17-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSLRFBLVZUVIE-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204015 | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-52-8 | |
Record name | 4-(1,1-Dimethylethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5545-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005545528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90204015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-tert-butyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.466 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Z-Asp(OtBu)-OH and what is its relevance to the study on molecularly imprinted polymers?
A1: this compound, or N-carboxybenzyl-L-aspartic acid 4-tert-butyl ester, is a protected form of the amino acid aspartic acid. While the provided research article focuses on preparing MIPs using a photocross-linkable polyphosphazene for the selective rebinding of amino acids [], it doesn't specifically mention using this compound. This compound is often employed as a building block in peptide synthesis, where the protecting groups (Z and OtBu) are strategically used to control the reactivity of aspartic acid during the synthesis process.
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